Perfluorodecanamide

説明

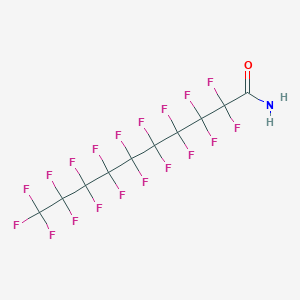

Perfluorodecanamide is a useful research compound. Its molecular formula is C10H2F19NO and its molecular weight is 513.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Perfluorodecanamide, like other perfluoroalkylated compounds (PFCs), primarily targets the nervous system . The nervous system is one of the most sensitive targets of environmental contaminants .

Mode of Action

Mechanistic studies have shown that pfcs may affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation .

Biochemical Pathways

This compound, as a part of PFCs, may induce neurobehavioral effects, particularly in developmentally exposed animals . The effects are often induced at concentrations where other toxic effects also are expected .

Pharmacokinetics

Due to the carbon–fluorine bond, which has a very high bond strength, these chemicals are extremely persistent towards degradation and some pfcs have a potential for bioaccumulation in organisms .

Result of Action

The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . The effects are, however, subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .

Action Environment

This compound, like other PFCs, is ubiquitously spread and is regarded as a potential threat to the environment . Of particular concern is that susceptible groups may be exposed to a cocktail of substances that in combination reach harmful concentrations .

生化学分析

Biochemical Properties

Perfluorodecanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver. These interactions lead to the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . Additionally, this compound can influence the activity of glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to oxidative stress and lipid peroxidation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit caspase-1 activation and decrease the mRNA levels of NLRP1, NLRP3, and NLRC4, thereby suppressing inflammasome assembly and immune response in liver cells . This compound also affects the differentiation of Th1 cells, leading to altered immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to PPARα, leading to the activation of lipid metabolism pathways . It also increases the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . Furthermore, this compound can inhibit the activity of certain enzymes, leading to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can have long-term effects on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential adverse effects . Long-term exposure to this compound has been associated with immune suppression and oxidative stress in liver cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, immune suppression, and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in toxicity and adverse outcomes . High doses of this compound can also lead to tumor promotion and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways. It interacts with enzymes such as cytochrome P450 and PPARα, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to oxidative damage and cellular dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins and be transported via the bloodstream to different tissues . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be localized to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMYBRWOIPANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382068 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-40-4 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)